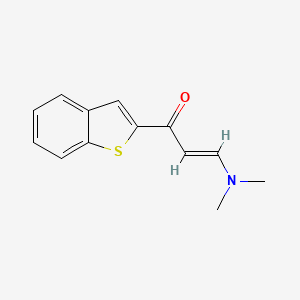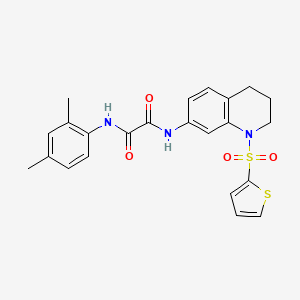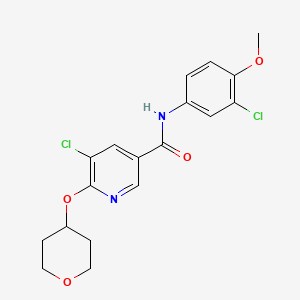![molecular formula C10H16N2O2S B2894863 Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 2248324-35-6](/img/structure/B2894863.png)
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and plants. Specifically, it is thought to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids and nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have potent antimicrobial and antifungal properties, as well as the ability to inhibit the growth of certain plant species. In addition, it has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate in laboratory experiments is its potent antimicrobial and antifungal properties. This makes it an ideal candidate for use in studies involving the growth and survival of microorganisms and fungi. However, one of the main limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions for the study of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases, including bacterial and fungal infections. In addition, there is also potential for the development of new pesticides and herbicides that are more effective and environmentally friendly than current options. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of tert-butyl acetoacetate with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with acetic anhydride to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent antimicrobial and antifungal properties. In addition, it has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
Propiedades
IUPAC Name |
tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-7-6-15-9(11-4)12-7/h6H,5H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRXCOXECBVPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-nitrobenzamide hydrochloride](/img/structure/B2894788.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)

![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)